Amidephrine

Description

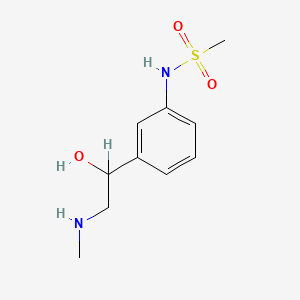

RN given refers to parent cpd without isomeric designation; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15/h3-6,10-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOWHMXTJFZXRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862664 | |

| Record name | Amidephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37571-84-9, 3354-67-4, 29430-15-7, 732186-16-2 | |

| Record name | Amidephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37571-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidephrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029430157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidefrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidephrine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732186162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amidephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIDEPHRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI24N176MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMIDEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2P22546V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMIDEPHRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U56LDN9FFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amidephrine's Mechanism of Action on Alpha-1 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidephrine is a synthetic sympathomimetic amine that functions as a selective agonist for alpha-1 adrenergic receptors. Its mechanism of action is centered on the activation of these receptors, which are integral to the Gq protein-coupled receptor (GPCR) family. This activation initiates a well-defined signal transduction cascade, leading to a variety of physiological responses, most notably smooth muscle contraction. This technical guide provides an in-depth exploration of this compound's interaction with alpha-1 adrenergic receptors, detailing the signaling pathways, summarizing available quantitative data, and outlining the experimental protocols used to characterize this interaction.

Introduction to this compound and Alpha-1 Adrenergic Receptors

This compound is a phenylethanolamine derivative recognized for its selective agonist activity at alpha-1 adrenergic receptors, with negligible effects on alpha-2 adrenergic receptors.[1] Alpha-1 adrenergic receptors are a class of G protein-coupled receptors that are crucial in mediating the effects of the endogenous catecholamines, norepinephrine and epinephrine.[2] There are three main subtypes of alpha-1 adrenergic receptors: α1A, α1B, and α1D, all of which couple to the Gq/11 family of G proteins.[1][3] Their activation is a key mechanism in the regulation of vascular tone, smooth muscle contraction in various organs, and other physiological processes.[2]

Molecular Mechanism of Action

The primary mechanism of action of this compound involves its binding to and activation of alpha-1 adrenergic receptors. This interaction triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq.

Gq Protein-Coupled Signaling Pathway

Upon activation by an agonist like this compound, the alpha-1 adrenergic receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gq protein. This leads to the dissociation of the Gαq subunit from the βγ-subunits. The activated Gαq-GTP complex then stimulates the membrane-bound enzyme phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol 1,4,5-trisphosphate (IP3): IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) into the cytosol.

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates protein kinase C (PKC).

The subsequent increase in intracellular calcium and activation of PKC lead to a cascade of downstream cellular events, the most prominent of which is the contraction of smooth muscle cells.

Potential for Biased Agonism

While the Gq pathway is the canonical signaling route for alpha-1 adrenergic receptors, the concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein vs. β-arrestin), is an important area of modern pharmacology. There is currently a lack of specific data in the public domain characterizing the recruitment of β-arrestin by this compound to alpha-1 adrenergic receptor subtypes. Further research is required to determine if this compound exhibits any bias in its signaling.

Quantitative Pharmacological Data

| Parameter | Receptor/Tissue | Species | Value | Reference |

| Agonist Activity | α1-Adrenoceptor | Rat | Selective Agonist | |

| α2-Adrenoceptor | Rat | No effect | ||

| Antagonist pA2 | α1-Adrenoceptor (in presence of this compound) | Rat (Vas Deferens) | Prazosin: 8.19 | |

| α1-Adrenoceptor (in presence of this compound) | Rat (Vas Deferens) | E-643: 8.36 | ||

| Receptor Subtype | Prostatic portion of Vas Deferens | Rat | Primarily α1A |

Experimental Protocols

The characterization of a selective alpha-1 adrenergic agonist like this compound involves a series of in vitro and ex vivo experiments to determine its binding affinity, functional potency, and downstream signaling effects.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol Outline:

-

Membrane Preparation: Cells or tissues expressing the alpha-1 adrenergic receptor subtype of interest (α1A, α1B, or α1D) are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-prazosin) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. The IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value for the test compound is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by the agonist, providing information on its potency (EC50) and efficacy (Emax).

This assay directly measures the increase in intracellular calcium concentration following receptor activation.

Protocol Outline:

-

Cell Culture: Cells stably expressing one of the alpha-1 adrenergic receptor subtypes are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 and Emax values are determined.

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.

Protocol Outline:

-

Cell Labeling: Cells expressing the receptor of interest are labeled with [3H]-myo-inositol, which is incorporated into membrane phosphoinositides.

-

Stimulation: The cells are stimulated with different concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates.

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

-

Separation and Quantification: The [3H]-inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The amount of [3H]-inositol phosphates is plotted against the this compound concentration to determine the EC50 and Emax.

Schild Analysis for Competitive Antagonism

Schild analysis is used to determine the dissociation constant (Kb) and pA2 value of a competitive antagonist in the presence of an agonist.

Protocol Outline:

-

Tissue Preparation: An isolated tissue preparation that responds to alpha-1 adrenergic stimulation (e.g., rat vas deferens) is mounted in an organ bath.

-

Control Curve: A cumulative concentration-response curve for the agonist (this compound) is generated.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of a competitive antagonist (e.g., prazosin) for a set period.

-

Agonist Curve in Presence of Antagonist: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

-

Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.

-

Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration is constructed. The x-intercept of the linear regression provides the pA2 value.

Conclusion

This compound exerts its effects as a selective agonist at alpha-1 adrenergic receptors, primarily through the activation of the Gq-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium and smooth muscle contraction. While its selectivity for alpha-1 over alpha-2 receptors is established, a comprehensive quantitative profile of its binding affinities and functional potencies at the individual human alpha-1A, alpha-1B, and alpha-1D receptor subtypes is not well-documented in publicly available literature. Furthermore, its potential for biased agonism via β-arrestin pathways remains an area for future investigation. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other alpha-1 adrenergic agonists, which is essential for a complete understanding of their pharmacology and for the development of novel therapeutics targeting this important receptor family.

References

What is the chemical structure and synthesis pathway of Amidephrine?

An In-depth Technical Guide to Amidephrine: Chemical Structure and Synthesis

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's chemical characteristics and synthesis is paramount. This guide provides a detailed overview of this compound, a selective α1-adrenergic receptor agonist. It covers its chemical structure, physicochemical properties, and a detailed synthesis pathway, complete with experimental protocols and a visual representation of the synthetic route.

Chemical Structure and Identification

This compound is a sympathomimetic agent belonging to the phenethylamine and sulfonamide classes of compounds.[1] Its structure is characterized by a methanesulfonamide group attached to a phenyl ring, which also bears a 1-hydroxy-2-(methylamino)ethyl side chain.

IUPAC Name: N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide[1][2][3]

Chemical Formula: C₁₀H₁₆N₂O₃S[2]

SMILES: CNCC(O)C1=CC(NS(C)(=O)=O)=CC=C1

InChI Key: ZHOWHMXTJFZXRB-UHFFFAOYSA-N

Physicochemical and Pharmacokinetic Data

A summary of key quantitative data for this compound is presented in the table below. These properties are crucial for its formulation, delivery, and understanding its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 244.31 g/mol | |

| Melting Point | 159-161 °C | |

| Boiling Point | 430.7 °C at 760 mmHg | |

| pKa | 9.1 | |

| Density | 1.311 g/cm³ | |

| XLogP3 | -1 | |

| CAS Number | 37571-84-9 |

Synthesis Pathway of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 3-(2-bromoacetyl)methanesulfonanilide. The pathway involves the introduction of the methylamino group and subsequent reduction of a ketone to a hydroxyl group.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 3-(2-benzylmethylaminoacetyl)methanesulfonanilide methanesulfonate

-

Reaction Setup: Prepare a solution of 8.76 g (0.03 mole) of 3-(2-bromoacetyl)methanesulfonanilide in a suitable reaction vessel.

-

Addition of Amine: To the solution from the previous step, add a solution of 7.27 g (0.06 mole) of N-benzylmethylamine in 25 ml of acetonitrile dropwise over a period of 10 minutes.

-

Reaction and Isolation: The reaction proceeds to yield 3-(2-benzylmethylaminoacetyl)methanesulfonanilide methanesulfonate. The crude product can be isolated and purified by recrystallization from 96% ethanol. A yield of approximately 62.3% can be expected for the crystalline product.

Step 2: Synthesis of 3-(2-methylamino-1-hydroxyethyl)methanesulfonanilide methanesulfonate

-

Hydrogenation Setup: Dissolve 31.8 g (0.074 mole) of 3-(2-benzylmethylaminoacetyl)methanesulfonanilide methanesulfonate in 700 ml of absolute ethanol in a hydrogenation unit.

-

Catalyst: The catalyst for this reduction is 10% palladium on pulverized charcoal.

-

Reduction: The reduction is carried out under a positive pressure of hydrogen (2 to 5 p.s.i.g) for 24 hours.

-

Work-up: After the calculated amount of hydrogen is absorbed, the catalyst is removed by filtration. The filtrate is concentrated, and the product is precipitated by adding ether. A yield of approximately 96% is reported for this step. The crude product can be further purified by recrystallization from ethanol to yield the analytically pure compound.

Step 3: Synthesis of this compound (Free Base)

-

Base Treatment: Dissolve 17.0 g (0.05 mole) of 3-(2-methylamino-1-hydroxyethyl)methanesulfonanilide methanesulfonate in 50 ml of 1 N sodium hydroxide.

-

Isolation: The water is removed from the resulting solution by evaporation in vacuo. The residue is then treated with several portions of ethanol, which are subsequently evaporated to remove any final traces of moisture, yielding the final product, this compound.

References

Pharmacological profile and characterization of Amidephrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine is a synthetic sympathomimetic amine that acts as a selective agonist for α1-adrenergic receptors.[1] Chemically, it is (RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide.[1] this compound has been investigated for its vasoconstrictive properties and its potential application as a nasal decongestant.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its receptor binding affinity, functional potency, and the intracellular signaling pathways it modulates. Detailed experimental protocols for the characterization of this compound are also provided to facilitate further research and development.

Pharmacological Profile

This compound's primary mechanism of action is the selective activation of α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[2] This selectivity for α1- over α2-adrenergic receptors has been demonstrated in functional studies.[3]

Receptor Binding Affinity

Currently, specific binding affinity data (Ki values) for this compound at the individual α1-adrenergic receptor subtypes (α1A, α1B, and α1D) are not extensively available in the public domain. However, its selectivity for the α1-adrenoceptor has been established.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Ki (nM) | Species | Assay Type | Reference |

| α1-adrenergic | This compound | Data not available | - | - | - |

| α2-adrenergic | This compound | No significant effect observed | Rat | Functional Assay (Vas Deferens) |

Further research is required to fully characterize the binding profile of this compound across all adrenergic receptor subtypes.

Functional Potency and Efficacy

This compound has been shown to be a potent agonist at α1-adrenergic receptors, inducing physiological responses such as smooth muscle contraction. Its potency has been compared to the well-known α1-agonist, phenylephrine, in various cardiovascular preparations.

Table 2: Functional Potency of this compound

| Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference |

| Vasopressor Molar Potency (vs. Phenylephrine) | Dog (anesthetized, i.v.) | In vivo | Molar Potency Ratio | 1:0.9 | |

| Vasopressor Molar Potency (vs. Phenylephrine) | Cat (anesthetized, i.v.) | In vivo | Molar Potency Ratio | 1:2.1 | |

| Vasopressor Molar Potency (vs. Phenylephrine) | Rat (unanesthetized, i.p.) | In vivo | Molar Potency Ratio | 5.7:1 | |

| Vasopressor Molar Potency (vs. Phenylephrine) | Rat (unanesthetized, p.o.) | In vivo | Molar Potency Ratio | 3.7:1 | |

| Femoral Arteriolar Resistance (vs. Phenylephrine) | Dog | In vivo | Vasoconstrictor Activity | Phenylephrine 1.4x more active | |

| Renal Arteriolar Resistance (vs. Phenylephrine) | Dog | In vivo | Vasoconstrictor Activity | This compound 2.5x more active |

EC50 and Emax values from direct second messenger assays such as inositol phosphate accumulation or calcium mobilization are needed for a more complete functional characterization.

Signaling Pathways

Activation of α1-adrenergic receptors by this compound initiates a well-defined intracellular signaling cascade. This pathway is crucial for mediating the physiological effects of the compound.

α1-Adrenergic Receptor Signaling Cascade

Upon binding of this compound to the α1-adrenergic receptor, the associated Gq protein is activated. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response such as smooth muscle contraction.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the pharmacological characterization of this compound and other α1-adrenergic agonists.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Cell membranes expressing the α1-adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissues).

-

Radioligand: A high-affinity radiolabeled antagonist for the α1-adrenergic receptor (e.g., [³H]-Prazosin).

-

Unlabeled Ligand: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and Assay Buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).

-

Competition: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation. Modern assays often use Homogeneous Time-Resolved Fluorescence (HTRF) for detection.

Materials:

-

Cell Line: A cell line stably expressing the α1-adrenergic receptor subtype of interest.

-

Labeling Medium: Inositol-free medium.

-

[³H]-myo-inositol (for radiometric detection) or HTRF assay kit reagents (e.g., IP-One HTRF kit).

-

Stimulation Buffer: e.g., HBSS with 10 mM LiCl.

-

Agonist: this compound.

-

Lysis Buffer.

-

Detection Reagents.

-

Microplate reader (scintillation counter for radiometric assay or HTRF-compatible reader).

Procedure (HTRF Method):

-

Cell Seeding: Seed cells into a 96-well plate and culture overnight.

-

Cell Stimulation:

-

Remove the culture medium.

-

Add Stimulation Buffer containing LiCl. LiCl inhibits the degradation of inositol monophosphate (IP1), allowing it to accumulate.

-

Add varying concentrations of this compound to the wells.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Lysis and Detection:

-

Lyse the cells by adding the HTRF lysis buffer containing the detection reagents (IP1-d2 and anti-IP1-cryptate).

-

Incubate at room temperature for 1 hour, protected from light.

-

-

Measurement: Read the plate on an HTRF-compatible microplate reader. The HTRF signal is inversely proportional to the amount of IP1 produced.

-

Data Analysis:

-

Generate a standard curve using known concentrations of IP1.

-

Convert the HTRF signal from the experimental wells to IP1 concentrations using the standard curve.

-

Plot the IP1 concentration against the logarithm of the this compound concentration.

-

Determine the EC₅₀ and Emax values by non-linear regression analysis.

-

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Materials:

-

Cell Line: A cell line stably expressing the α1-adrenergic receptor subtype of interest.

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: e.g., HBSS with 20 mM HEPES.

-

Agonist: this compound.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading:

-

Remove the culture medium.

-

Add Assay Buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).

-

Incubate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes, protected from light.

-

-

Measurement:

-

Place the plate in a fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Inject varying concentrations of this compound into the wells.

-

Immediately begin kinetic reading of fluorescence intensity over time (e.g., every second for 1-2 minutes).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration.

-

Determine the EC₅₀ and Emax values by non-linear regression analysis.

-

References

A Technical Guide to Amidephrine as a Selective Alpha-1 Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amidephrine is a sympathomimetic agent belonging to the phenethylamine class of compounds, recognized for its function as a selective agonist for alpha-1 (α1) adrenergic receptors.[1][2] Clinically, it has been utilized as a vasoconstrictor and topical nasal decongestant for conditions such as allergic rhinitis.[1][3] Its pharmacological activity is centered on the activation of α1-adrenoceptors, which are key mediators in the sympathetic nervous system, primarily responsible for smooth muscle contraction. Early pharmacological studies characterized (-)-amidephrine as selective for α1-adrenoceptors, demonstrating a failure to exert effects on α2-adrenoceptors.[4] This document provides an in-depth technical overview of this compound's mechanism of action, the signaling pathways it initiates, its selectivity profile based on available data, and the standard experimental protocols used to characterize such an agent.

The Alpha-1 Adrenergic Receptor Family

The α1-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are the primary mediators of the contractile effects of catecholamines like norepinephrine and epinephrine. There are three distinct subtypes cloned and characterized:

-

α1A-Adrenergic Receptor

-

α1B-Adrenergic Receptor

-

α1D-Adrenergic Receptor

These subtypes share structural homology but exhibit different tissue distributions and pharmacological properties, which allows for the development of subtype-selective therapeutic agents. All three subtypes are known to couple primarily to the Gq/11 family of G proteins to initiate their signaling cascade.

Core Signaling Pathway of Alpha-1 Adrenergic Receptors

Upon agonist binding, such as this compound, the α1-adrenergic receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein, Gq. This initiates a well-characterized signaling cascade.

-

Gq Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG).

-

Calcium Mobilization: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

-

Cellular Response: Activated PKC proceeds to phosphorylate a multitude of cellular proteins and enzymes, leading to a variety of physiological responses, most notably smooth muscle contraction.

While this is the canonical pathway, α1-adrenoceptor activation can also engage other signaling pathways, including those involving phospholipase D, arachidonic acid release, and the mitogen-activated protein kinase (MAPK) pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound--I: PHARMACOLOGIC CHARACTERIZATION OF A SYMPATHOMIMETIC ALKYLSULFONAMIDOPHENETHANOLAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Vasoconstrictive Properties of Amidephrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the vasoconstrictive properties of Amidephrine, a selective α1-adrenergic receptor agonist. This compound's primary pharmacological action is the constriction of blood vessels, a response mediated through its specific interaction with α1-adrenergic receptors on vascular smooth muscle cells. This document details the mechanism of action, key signaling pathways, and relevant experimental protocols for investigating its vasoconstrictive effects. Quantitative data from various studies are summarized to provide a clear understanding of its potency and efficacy. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

This compound is a sympathomimetic amine that functions as a selective agonist for α1-adrenergic receptors.[1] Its primary clinical application has been as a nasal decongestant, where its vasoconstrictive action reduces swelling of the nasal mucosa.[1] Beyond this application, the selective nature of this compound for the α1-adrenergic receptor makes it a valuable tool for studying the physiological and pathophysiological roles of this receptor in the cardiovascular system. Understanding its detailed pharmacological profile is crucial for its potential application in other therapeutic areas and for elucidating the broader mechanisms of adrenergic signaling.

Mechanism of Action: Selective α1-Adrenergic Agonism

This compound exerts its vasoconstrictive effects by selectively binding to and activating α1-adrenergic receptors located on the surface of vascular smooth muscle cells.[1][2] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq family of G-proteins.[3] The activation of these receptors initiates a downstream signaling cascade that ultimately leads to smooth muscle contraction and a reduction in the diameter of blood vessels.

Signaling Pathway of this compound-Induced Vasoconstriction

The binding of this compound to the α1-adrenergic receptor triggers a well-defined intracellular signaling cascade, as depicted in the diagram below.

Upon activation by this compound, the Gq protein exchanges GDP for GTP and dissociates into its α and βγ subunits. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic/endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ concentration is a primary driver of smooth muscle contraction. Diacylglycerol (DAG) remains in the cell membrane and, in conjunction with Ca²⁺, activates protein kinase C (PKC), which further contributes to the contractile response by phosphorylating various target proteins.

Quantitative Data on Vasoconstrictive Properties

The vasoconstrictive potency and efficacy of this compound have been evaluated in various experimental models. The following tables summarize the available quantitative data.

Table 1: In Vitro Potency of (-)-Amidephrine in Rat Vas Deferens

| Parameter | Value | Antagonist | Tissue | Reference |

| pA2 | 8.19 | Prazosin | Rat Vas Deferens | |

| pA2 | 8.36 | E-643 (bunazosin) | Rat Vas Deferens |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.

Table 2: In Vivo Vasopressor Molar Potency of this compound Compared to Phenylephrine

| Animal Model | Route of Administration | Molar Potency Ratio (this compound:Phenylephrine) | Reference |

| Anesthetized Dogs | Intravenous (i.v.) | 1:0.9 | |

| Anesthetized Cats | Intravenous (i.v.) | 1:2.1 | |

| Unanesthetized Rats | Intraperitoneal (i.p.) | 5.7:1 | |

| Unanesthetized Rats | Oral (p.o.) | 3.7:1 |

A ratio greater than 1 indicates that this compound is more potent than phenylephrine in that specific model and route of administration.

Table 3: EC50 Values for this compound in Vas Deferens Epithelium and Prostate Gland

| Tissue | Age of Rats | EC50 (µM) | Reference |

| Vas Deferens Epithelium | Young Adult | 6.79 | |

| Vas Deferens Epithelium | Old | 6.48 | |

| Prostate Gland | Young Adult | 6.17 | |

| Prostate Gland | Old | 6.18 |

EC50 is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of this compound's vasoconstrictive properties. The following sections describe standard protocols for in vitro and in vivo studies.

In Vitro Assessment of Vasoconstriction using Wire Myography

Wire myography is a standard technique to measure the contractile force of isolated small arteries in response to pharmacological agents.

References

- 1. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms involved in alpha-adrenergic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differences in alpha-adrenergic responsiveness between human internal mammary arteries and saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Amidephrine in Isolated Vas Deferens Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine is a potent and selective α1-adrenoceptor agonist, making it a valuable pharmacological tool for investigating the role of these receptors in smooth muscle contraction.[1][2] The isolated vas deferens preparation is a classical and robust model for studying the physiology and pharmacology of smooth muscle, particularly the mechanisms of sympathetic neurotransmission and the effects of adrenergic drugs.[3][4] This document provides detailed application notes and protocols for the use of this compound in isolated vas deferens studies, aimed at facilitating reproducible and accurate experimental outcomes.

Contractions of the rat vas deferens are predominantly mediated by α1A-adrenoceptors.[1] this compound's selectivity for α1-adrenoceptors allows for the specific investigation of this receptor subtype's function in the vas deferens.

Data Presentation

Table 1: Agonist Potency in Rat Vas Deferens

| Agonist | pD2 (-log EC50) | Maximum Contraction (g) | Reference |

| Noradrenaline | 5.84 ± 0.12 | 1.34 ± 0.09 | |

| Phenylephrine | 5.52 ± 0.06 | 1.40 ± 0.07 | |

| Methoxamine | 5.53 ± 0.07 | 1.05 ± 0.08 | |

| A61603 | 7.98 ± 0.16 | 1.33 ± 0.09 |

Table 2: Antagonist Affinity (pA2/pKB values) against Noradrenaline-induced Contractions in Rat Vas Deferens

| Antagonist | pA2 / pKB | Reference |

| Prazosin | 9.26 | |

| WB 4101 | 9.54 | |

| Benoxathian | 9.02 | |

| 5-Methyl-urapidil | 8.43 | |

| RS 17053 | 7.92 | |

| Phentolamine | 7.49 | |

| BMY 7378 | 6.80 | |

| HV 723 | 7.42 | |

| Spiperone | 7.31 |

Signaling Pathway

The contractile effect of this compound in the vas deferens is mediated by the α1A-adrenergic receptor, a G protein-coupled receptor (GPCR) associated with the Gq heterotrimeric G protein. Activation of this receptor initiates a signaling cascade leading to an increase in intracellular calcium and subsequent smooth muscle contraction.

Caption: this compound Signaling Pathway in Vas Deferens Smooth Muscle.

Experimental Protocols

This section provides a detailed methodology for conducting isolated vas deferens studies using this compound.

Materials and Reagents

-

Animals: Male Wistar rats (250-300g)

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).

-

Drugs: this compound hydrochloride, Noradrenaline bitartrate, Prazosin hydrochloride. All drugs should be dissolved in distilled water.

-

Equipment:

-

Organ bath system with thermoregulation (37°C) and aeration (95% O2, 5% CO2)

-

Isometric force transducer

-

Data acquisition system

-

Dissection tools (scissors, forceps)

-

Suture thread

-

Experimental Workflow

Caption: Experimental Workflow for Isolated Vas Deferens Study.

Detailed Procedure

-

Tissue Preparation:

-

Humanely euthanize the rat according to institutional guidelines.

-

Carefully dissect the vasa deferentia, removing them from the epididymis to the urethra.

-

Place the dissected tissue in cold, oxygenated Krebs-Henseleit solution.

-

Under a dissecting microscope, carefully clean the vas deferens of adhering fat and connective tissue. The prostatic portion is often used for these studies.

-

Tie sutures to both ends of the vas deferens segment.

-

-

Organ Bath Setup:

-

Mount the prepared vas deferens segment in a 10-20 ml organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Apply an initial tension of 1g to the tissue.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15 minutes.

-

After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

-

Once a stable contraction is achieved, wash the tissue with fresh Krebs-Henseleit solution until it returns to the baseline tension.

-

-

Concentration-Response Curve for this compound:

-

After a further washout and equilibration period, construct a cumulative concentration-response curve for this compound.

-

Add this compound to the organ bath in a stepwise manner, increasing the concentration by approximately half-log units once the response to the previous concentration has stabilized.

-

Record the contractile response at each concentration.

-

-

Antagonist Studies (Optional):

-

To determine the pA2 value of an antagonist (e.g., prazosin), pre-incubate the tissue with a known concentration of the antagonist for a specific period (e.g., 30-60 minutes) before constructing the this compound concentration-response curve.

-

Repeat this procedure with at least three different concentrations of the antagonist.

-

Data Analysis

-

The contractile responses are measured as the increase in tension (in grams or millinewtons) from the baseline.

-

The concentration-response data can be fitted to a sigmoidal curve using non-linear regression analysis to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).

-

The pD2 is calculated as the negative logarithm of the EC50.

-

For antagonist studies, Schild plot analysis can be used to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response. A slope of the Schild plot that is not significantly different from unity suggests competitive antagonism.

Conclusion

The isolated vas deferens is an excellent model for characterizing the pharmacological effects of α1-adrenoceptor agonists like this compound. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust and reproducible experiments to investigate the role of α1-adrenoceptors in smooth muscle function and to screen compounds for their potential as modulators of adrenergic signaling.

References

- 1. Investigation of the subtypes of alpha 1-adrenoceptor mediating contractions of rat aorta, vas deferens and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organ Bath Studies in Rat Prostate and Vas Deferens [pelvipharm.com]

- 4. Prazosin selectively inhibits the responses to field stimulation in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In-Vivo Administration of Amidephrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine is a selective α1-adrenergic receptor agonist utilized in research to investigate the physiological roles of the α1-adrenergic system, including its effects on vasoconstriction, smooth muscle contraction, and neurotransmission. These application notes provide detailed protocols for the preparation of this compound solutions for in-vivo experiments, guidelines for administration, and an overview of its mechanism of action.

Physicochemical Properties and Solubility

This compound hydrochloride is soluble in aqueous solutions and various organic solvents. For in-vivo applications, it is crucial to prepare a sterile, pyrogen-free solution with a biocompatible vehicle.

Table 1: Solubility and Storage of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆N₂O₃S | N/A |

| Molecular Weight | 244.31 g/mol | N/A |

| Solubility in DMSO | ≥ 50 mg/mL | N/A |

| Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles. | N/A |

| Working Solution Stability | Prepare fresh on the day of the experiment. | N/A |

Preparation of this compound Solutions for In-Vivo Administration

The choice of solvent and vehicle for this compound administration depends on the desired route of administration, the required concentration, and the experimental animal model. It is imperative to use sterile techniques and high-purity reagents to minimize the risk of infection and confounding experimental results.

Protocol 1: Saline-Based Solution for Intravenous (IV), Intraperitoneal (IP), or Subcutaneous (SC) Injection

This protocol is suitable for preparing a simple aqueous solution of this compound.

Materials:

-

This compound hydrochloride powder

-

Sterile Dimethyl sulfoxide (DMSO)

-

Sterile 0.9% Sodium Chloride (Saline)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Procedure:

-

Prepare a Stock Solution:

-

Accurately weigh the desired amount of this compound hydrochloride powder.

-

Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

-

Prepare the Working Solution:

-

Aseptically dilute the this compound stock solution with sterile 0.9% saline to the final desired concentration.

-

For example, to prepare a 1 mg/mL working solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of sterile saline.

-

Vortex briefly to ensure homogeneity.

-

-

Final Preparation:

-

Visually inspect the solution for any particulates. If present, filter the solution through a sterile 0.22 µm syringe filter.

-

The solution is now ready for administration.

-

Protocol 2: Vehicle-Based Solution for Sustained Release or Poorly Soluble Formulations

For experiments requiring sustained release or if higher concentrations are needed, a vehicle-based formulation can be used.

Materials:

-

This compound hydrochloride powder

-

Sterile DMSO

-

Sterile Polyethylene glycol 300 (PEG300)

-

Sterile Tween-80

-

Sterile 0.9% Saline

Procedure:

-

Prepare a Stock Solution:

-

Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

-

-

Prepare the Vehicle Mixture:

-

In a sterile tube, combine PEG300 and Tween-80 in a 8:1 ratio (e.g., 400 µL PEG300 and 50 µL Tween-80).

-

-

Prepare the Working Solution:

-

Add the required volume of the this compound stock solution to the vehicle mixture and mix thoroughly.

-

Slowly add sterile 0.9% saline to the mixture while vortexing to reach the final desired volume and concentration. A typical final composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

In-Vivo Administration

The appropriate dosage and route of administration for this compound will vary depending on the animal model, the specific research question, and the desired physiological effect. The following table provides a summary of reported dosages for the related α1-adrenergic agonist, phenylephrine, which can serve as a starting point for dose-ranging studies with this compound.

Table 2: Exemplary In-Vivo Dosages of Phenylephrine in Rodents

| Animal Model | Route of Administration | Dosage Range | Effect | Reference |

| Mouse | Intraperitoneal (IP) | 0.3 mg/kg | Increased blood pressure and stroke volume | [1] |

| Rat | Intravenous (IV) | 50 - 250 µg/kg (bolus) | Increased blood pressure | [2][3] |

| Rat | Intravenous (IV) | 0.5 - 6 µg/kg/min (infusion) | Titratable increase in blood pressure | [2] |

| Rat | Subcutaneous (SC) | 0.5 mg/kg/day | Maternal toxicity observed at higher doses | [4] |

| Mouse | Oral (in feed) | 133 - 270 mg/kg/day | No evidence of carcinogenicity | |

| Mouse | Intracerebroventricular | 10 - 100 µg | Increased locomotor activity |

Note: These dosages are for phenylephrine and should be used as a guide. It is essential to perform dose-response studies to determine the optimal dosage of this compound for your specific experimental conditions.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and administering this compound solutions for in-vivo experiments.

Mechanism of Action and Signaling Pathway

This compound is a selective agonist for α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.

The binding of this compound to the α1-adrenergic receptor induces a conformational change, leading to the activation of the Gq alpha subunit of the associated heterotrimeric G-protein. Activated Gqα, in turn, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response such as smooth muscle contraction.

The following diagram illustrates the signaling pathway of this compound.

References

- 1. Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for Amidephrine as a Pharmacological Tool Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine is a potent and selective α1-adrenergic receptor agonist. Its utility as a tool compound in pharmacological assays stems from its ability to specifically activate α1-adrenoceptors, making it an invaluable resource for studying the physiological and pathophysiological roles of this receptor class. These application notes provide a comprehensive overview of this compound's pharmacological profile, detailed protocols for its use in key assays, and visual guides to the relevant signaling pathways and experimental workflows.

Pharmacological Profile of this compound

This compound acts as a selective agonist at α1-adrenergic receptors, with little to no activity at α2-adrenoceptors. This selectivity is crucial for dissecting the specific contributions of α1-adrenoceptor activation in various biological processes. The α1-adrenergic receptors are Gq-protein coupled receptors that, upon activation, stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively.

Quantitative Pharmacological Data

The following tables summarize the key pharmacological parameters of this compound in comparison to other relevant compounds. This data is essential for designing experiments and interpreting results.

| Compound | Receptor/Tissue | Assay Type | Parameter | Value | Reference |

| (-)-Amidephrine | Rat Vas Deferens | Contraction | - | Selective α1 agonist | [1] |

| (-)-Amidephrine | Rat Vas Deferens | Contraction | pA2 (Prazosin) | 8.19 | [1] |

| (-)-Phenylephrine | Rat Vas Deferens | Contraction | pA2 (Prazosin) | 8.48 | [1] |

| Phenylephrine | Rat Anococcygeus | Contraction | pA2 (Prazosin) | 8.93 | [2] |

| Noradrenaline | Rat Vas Deferens | Contraction | pA2 (Prazosin) | 9.26 | [3] |

| Phenylephrine | Rat Spleen (α1B) | Contraction | pA2 (Prazosin) | 9.56 | |

| Noradrenaline | Rat Aorta | Contraction | pA2 (Prazosin) | 9.45 | |

| WB 4101 | Rat Vas Deferens | Contraction | pA2 (vs this compound) | 8.9 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is critical for understanding the application of this compound. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

α1-Adrenergic Receptor Signaling Pathway

References

- 1. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the antagonism by prazosin of noradrenaline and phenylephrine induced contractions of the rat anococcygeus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the subtypes of alpha 1-adrenoceptor mediating contractions of rat aorta, vas deferens and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amidephrine Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of Amidephrine, a selective α1-adrenergic receptor agonist, in cell culture systems. The information is intended to guide researchers in designing and executing experiments to investigate the signaling pathways and cellular responses mediated by this compound.

Introduction

This compound is a sympathomimetic agent that selectively activates α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission. The three subtypes of α1-adrenergic receptors are α1A, α1B, and α1D. Upon activation by an agonist like this compound, these receptors couple to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Data Presentation

The following table summarizes the quantitative data for (-)-Amidephrine activity on human α1-adrenergic receptor subtypes stably expressed in Chinese Hamster Ovary (CHO-K1) cells. Data is derived from a study examining the functional responses of 62 α-agonists.[1]

Table 1: Potency and Efficacy of (-)-Amidephrine in Calcium Mobilization Assays [1]

| Receptor Subtype | Agonist | Assay | pEC50 | EC50 (nM) | Emax (%) |

| α1A-adrenoceptor | (-)-Amidephrine | Calcium Mobilization | 6.78 ± 0.08 | 166 | 99 ± 4 |

| α1B-adrenoceptor | (-)-Amidephrine | Calcium Mobilization | 6.06 ± 0.07 | 871 | 102 ± 5 |

| α1D-adrenoceptor | (-)-Amidephrine | Calcium Mobilization | 6.51 ± 0.06 | 309 | 102 ± 3 |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. EC50 is the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist.

Signaling Pathway

The activation of α1-adrenergic receptors by this compound initiates a well-defined signaling cascade. The following diagram illustrates this pathway.

Caption: this compound activates the α1-adrenergic receptor, initiating the Gq signaling cascade.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound treatment in cell culture.

Protocol 1: Cell Culture of CHO-K1 Cells Stably Expressing α1-Adrenergic Receptors

This protocol describes the maintenance of Chinese Hamster Ovary (CHO-K1) cells engineered to stably express a specific human α1-adrenergic receptor subtype (α1A, α1B, or α1D).

Materials:

-

CHO-K1 cells stably expressing the human α1A, α1B, or α1D-adrenoceptor

-

DMEM/F12 medium

-

Fetal Calf Serum (FCS)

-

L-glutamine

-

Geneticin (G418) or other appropriate selection antibiotic

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM/F12 with 10% FCS and 2 mM L-glutamine. For maintaining stable expression, add the appropriate concentration of selection antibiotic (e.g., 400 µg/ml Geneticin).

-

Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and re-seed into new flasks at a split ratio of 1:5 to 1:10.

Caption: General workflow for culturing and maintaining CHO-K1 cells.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following this compound treatment using a fluorescent calcium indicator.

Materials:

-

CHO-K1 cells expressing the desired α1-adrenoceptor subtype

-

96-well black, clear-bottom cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Fluo-4 AM or other suitable calcium-sensitive dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid (optional, to prevent dye leakage)

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Seeding: Seed the CHO-K1 cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES. Probenecid (e.g., 2.5 mM) can be included.

-

Aspirate the growth medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Washing: Aspirate the loading buffer and wash the cells twice with 100 µL of HBSS with 20 mM HEPES. After the final wash, leave 100 µL of the buffer in each well.

-

This compound Preparation: Prepare serial dilutions of this compound in HBSS with 20 mM HEPES to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

-

Establish a stable baseline fluorescence reading for approximately 20 seconds.

-

Inject 25 µL of the this compound dilutions into the wells and immediately begin recording the fluorescence intensity for at least 120 seconds.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response is typically used for constructing dose-response curves to determine EC50 values.

Caption: Workflow for the intracellular calcium mobilization assay.

Protocol 3: Phosphoinositide Hydrolysis Assay

This protocol measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, following this compound treatment.

Materials:

-

CHO-K1 cells expressing the desired α1-adrenoceptor subtype

-

24-well cell culture plates

-

myo-[³H]inositol

-

Serum-free DMEM/F12 medium

-

Lithium Chloride (LiCl) solution (e.g., 1 M)

-

This compound stock solution

-

Perchloric acid (PCA)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation cocktail and counter

Procedure:

-

Cell Seeding and Labeling: Seed cells in 24-well plates and grow to near confluency. Aspirate the medium and add 0.5 mL of serum-free medium containing 1 µCi/mL of myo-[³H]inositol. Incubate for 18-24 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells twice with HBSS. Pre-incubate the cells in 0.45 mL of HBSS containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

This compound Treatment: Add 50 µL of various concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction of Inositol Phosphates: Terminate the incubation by aspirating the medium and adding 1 mL of ice-cold 0.5 M PCA. Keep on ice for 30 minutes.

-

Separation: Neutralize the PCA extracts with KOH. Separate the total [³H]inositol phosphates from free [³H]inositol using Dowex AG1-X8 anion-exchange chromatography.

-

Quantification: Elute the [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Express the results as the amount of radioactivity in the inositol phosphate fraction relative to the total radioactivity incorporated into the cells. Construct dose-response curves to determine the EC50 of this compound.

Conclusion

These protocols provide a framework for investigating the cellular effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The provided data and signaling pathway information will aid in the interpretation of experimental results and contribute to a better understanding of α1-adrenergic receptor pharmacology.

References

High-Throughput Screening Assays Utilizing Amidephrine for Alpha-1 Adrenergic Receptor Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine is a selective agonist for the alpha-1 adrenergic receptors (α1-ARs), a class of G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes, including smooth muscle contraction, vasoconstriction, and glycogenolysis. The activation of α1-ARs initiates a signaling cascade through the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, making calcium mobilization a key indicator of receptor activation.

High-throughput screening (HTS) assays are essential tools in modern drug discovery for identifying and characterizing novel modulators of therapeutic targets. This document provides detailed application notes and protocols for utilizing this compound in HTS assays designed to screen for compounds that target α1-adrenergic receptors. The primary assay described is a fluorescence-based calcium mobilization assay, a robust and widely used method for monitoring the activation of Gq-coupled GPCRs.

Signaling Pathway of this compound at the Alpha-1 Adrenergic Receptor

The binding of this compound to the α1-adrenergic receptor initiates a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway, from receptor activation to the downstream release of intracellular calcium.

High-Throughput Screening Workflow

A typical HTS campaign to identify modulators of the α1-adrenergic receptor using a calcium mobilization assay follows a standardized workflow. This workflow is designed for efficiency and automation, allowing for the screening of large compound libraries.

Quantitative Data Summary

While specific HTS data for this compound is not widely published, the following table provides expected potency values based on available data from tissue-based assays. These values can serve as a reference for expected activity in a cell-based HTS assay.

| Compound | Target Receptor | Assay Type | Parameter | Value (µM) | Source |

| This compound | α1-Adrenoceptor | Rat Vas Deferens Contraction | EC50 | 6.17 - 6.79 | MedChemExpress[1] |

| L-Phenylephrine | α1A-Adrenoceptor | Reporter Assay | EC80 | ~1 | INDIGO Biosciences[2] |

Note: EC50 values can vary depending on the cell line, receptor expression level, and specific assay conditions. It is recommended to determine the EC50 of this compound in the specific HTS assay system being used.

Experimental Protocols

Cell Culture and Plating

Objective: To prepare cells expressing the target α1-adrenergic receptor subtype in a microplate format suitable for HTS.

Materials:

-

HEK293 cells stably expressing the human α1A-adrenergic receptor (e.g., from a commercial vendor).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

-

384-well black-walled, clear-bottom assay plates.

-

Phosphate-buffered saline (PBS).

Protocol:

-

Culture the α1A-adrenergic receptor expressing cells according to the supplier's instructions.

-

On the day before the assay, harvest the cells using standard cell culture techniques.

-

Resuspend the cells in the culture medium to a final density of 10,000 - 20,000 cells per 20 µL.

-

Dispense 20 µL of the cell suspension into each well of the 384-well assay plate.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

Calcium Mobilization Assay

Objective: To measure the change in intracellular calcium concentration in response to compound treatment.

Materials:

-

Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or a no-wash calcium assay kit).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Test compounds dissolved in DMSO.

-

Fluorescent Imaging Plate Reader (FLIPR) or a similar instrument with liquid handling capabilities.

Protocol:

-

Dye Loading:

-

Prepare the fluorescent dye loading solution according to the manufacturer's protocol. For a no-wash kit, this typically involves dissolving the dye components in the assay buffer.

-

Add 20 µL of the dye loading solution to each well of the cell plate.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare a dilution series of this compound in assay buffer to be used as a positive control for agonist activity (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

-

Prepare test compounds at the desired screening concentration in assay buffer. Include vehicle controls (e.g., DMSO in assay buffer).

-

-

Assay Measurement:

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over a time course (e.g., readings every second for 120 seconds).

-

Program the instrument to add 10 µL of the compound/control solution to the cell plate after a baseline reading of 10-20 seconds.

-

Initiate the measurement.

-

Data Analysis

Objective: To process the raw fluorescence data to identify active compounds and determine their potency.

Protocol:

-

Response Calculation: For each well, calculate the maximum fluorescence signal post-compound addition minus the baseline fluorescence.

-

Normalization: Normalize the data to the positive control (e.g., a maximal concentration of this compound) and the negative control (vehicle).

-

Hit Identification: Identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations above the mean of the negative controls).

-

Dose-Response Analysis: For confirmed hits, plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Assay Quality Control: Calculate the Z'-factor for the assay using the positive and negative controls to assess the robustness of the screen. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Conclusion

The use of this compound as a reference agonist in high-throughput screening assays provides a reliable method for the discovery and characterization of novel modulators of the α1-adrenergic receptor. The fluorescence-based calcium mobilization assay detailed in these notes offers a robust, scalable, and sensitive platform for identifying potential therapeutic candidates targeting this important class of GPCRs. Careful assay optimization and stringent data analysis are crucial for the success of any HTS campaign.

References

Application Notes and Protocols for Radiolabeling Amidephrine in Binding Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of Amidephrine, a selective α1-adrenergic receptor agonist, and its subsequent use in radioligand binding assays. This document offers methodologies for both tritium ([³H]) labeling of this compound and the characterization of its binding to α1-adrenergic receptors, crucial for drug development and pharmacological research.

Introduction

This compound is a key pharmacological tool for studying the α1-adrenergic system. To investigate its interaction with its receptor, radiolabeling is an indispensable technique. Radiolabeled this compound allows for sensitive and specific quantification of binding to the α1-adrenergic receptor, enabling the determination of key parameters such as receptor affinity (Kd) and density (Bmax). This document outlines two primary methodologies: tritium labeling of this compound and a comprehensive protocol for conducting saturation binding assays using the newly synthesized radioligand.

Section 1: Radiolabeling of this compound with Tritium ([³H])

Tritium ([³H]) is an ideal isotope for radiolabeling small molecules like this compound for receptor binding studies due to its low energy beta emission and the high specific activities that can be achieved[1]. The introduction of tritium into the this compound molecule can be accomplished through several methods. Below are two potential protocols for the synthesis of [³H]-Amidephrine.

Method 1: Catalytic Hydrogen-Tritium Exchange on a Precursor